4-[(3-Iodophenyl)methoxy]benzonitrile
Description
4-[(3-Iodophenyl)methoxy]benzonitrile is a benzonitrile derivative featuring a methoxy group at the 4-position of the benzene ring, which is further substituted with a 3-iodophenyl moiety. The iodine atom introduces significant steric bulk and polarizability, while the nitrile group contributes electron-withdrawing properties.
Synthetically, such compounds are often prepared through nucleophilic aromatic substitution or coupling reactions. For instance, analogous derivatives like 4-[(4-Methoxyphenyl)thio]benzonitrile are synthesized via thioether formation , while Grignard reagent-based methods are employed for sulfonamide analogs .
Properties
IUPAC Name |
4-[(3-iodophenyl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10INO/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSNSIDIWLYVFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)COC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Iodophenyl)methoxy]benzonitrile typically involves the reaction of 3-iodobenzyl alcohol with 4-cyanophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage. The general reaction scheme is as follows:
3-iodobenzyl alcohol+4-cyanophenolK2CO3,DMF,heatthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as column chromatography to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Iodophenyl)methoxy]benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the benzyl group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The benzonitrile moiety can undergo oxidation to form corresponding carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of 4-[(3-iodobenzyl)oxy]benzoic acid.
Reduction: Formation of 4-[(3-iodobenzyl)oxy]benzylamine.
Scientific Research Applications
4-[(3-Iodophenyl)methoxy]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential in drug discovery, particularly in the development of novel therapeutic agents targeting specific receptors.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(3-Iodophenyl)methoxy]benzonitrile is primarily related to its ability to interact with specific molecular targets. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The presence of the iodine atom enhances its binding affinity and selectivity for these targets, making it a valuable tool in pharmacological research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
Halogen-Substituted Analogs
- 4-[(3-Fluorophenyl)methoxy]benzonitrile : Replacing iodine with fluorine reduces steric hindrance and increases electronegativity, favoring dipole interactions over halogen bonding. Fluorine’s smaller size may enhance solubility compared to iodine .
- 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile : Chlorine offers moderate electron-withdrawing effects and participates in weaker halogen bonding. The hydroxymethyl group introduces hydrogen-bonding capability, enhancing polarity .
Heteroatom Linkages
- 4-[(4-Methoxyphenyl)thio]benzonitrile (3k) : Replacing the methoxy oxygen with sulfur (thioether) increases lipophilicity (logP) and alters electronic distribution. This compound was synthesized in 90% yield, highlighting efficient thioether formation .
Complex Heterocyclic Derivatives
- Piperidine/Piperazine-containing analogs : Compounds like 4-[(4-{3-methyl-5-[(piperidin-4-yl)methoxy]pyridine-2-carbonyl}piperazin-1-yl)methyl]benzonitrile incorporate nitrogen-rich heterocycles, enhancing binding to enzymes like AMP-activated protein kinase. These structures exhibit higher molecular weights (>400 Da) and complex synthetic routes involving coupling reagents (e.g., WSC·HCl) .
Physicochemical Properties
Key Differentiators and Implications
- Iodine’s Role : The iodine atom in this compound enables unique interactions in drug-receptor binding, such as halogen bonding with carbonyl groups or aromatic residues. This is less feasible with smaller halogens like fluorine .
- Thermodynamic Stability : Iodine’s polarizability may enhance stability in hydrophobic environments, whereas nitro or hydroxyl groups increase susceptibility to metabolic degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
